molecular formula C21H20N2O B13586939 N-(3,3-Diphenyl-propyl)-isonicotinamide

N-(3,3-Diphenyl-propyl)-isonicotinamide

Cat. No.: B13586939
M. Wt: 316.4 g/mol
InChI Key: FNZXNCPUNGHMCJ-UHFFFAOYSA-N
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Description

N-(3,3-Diphenyl-propyl)-isonicotinamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a propyl chain with two phenyl groups attached to the third carbon and an isonicotinamide moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Diphenyl-propyl)-isonicotinamide typically involves the reaction of 3,3-diphenylpropylamine with isonicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Diphenyl-propyl)-isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isonicotinamide moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,3-Diphenyl-propyl)-isonicotinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,3-Diphenyl-propyl)-isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3,3-Diphenyl-propyl)-isonicotinamide can be compared with other similar compounds such as:

    3,3-Diphenylpropylamine: A precursor in the synthesis of this compound, known for its use in organic synthesis.

    N-(3,3-Diphenyl-propyl)-benzenesulfonamide: Another derivative with potential biological activities.

    2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol: A compound with similar structural features, used as an intermediate in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its specific combination of the propyl chain with phenyl groups and the isonicotinamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)pyridine-4-carboxamide

InChI

InChI=1S/C21H20N2O/c24-21(19-11-14-22-15-12-19)23-16-13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14-15,20H,13,16H2,(H,23,24)

InChI Key

FNZXNCPUNGHMCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

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